molecular formula C11H8N2O3 B12330404 4-(5-Hydroxypyrimidin-2-yl)benzoic acid

4-(5-Hydroxypyrimidin-2-yl)benzoic acid

Cat. No.: B12330404
M. Wt: 216.19 g/mol
InChI Key: YATBJSHXJOKZHJ-UHFFFAOYSA-N
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Description

4-(5-Hydroxypyrimidin-2-yl)benzoic acid is an organic compound with the molecular formula C11H8N2O3. It is a derivative of benzoic acid, featuring a hydroxypyrimidinyl group attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Hydroxypyrimidin-2-yl)benzoic acid typically involves the reaction of 5-hydroxypyrimidine with benzoic acid derivatives under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the desired product. The reaction conditions often involve heating the reactants in a suitable solvent, such as dimethylformamide, and using a catalyst like palladium on carbon to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(5-Hydroxypyrimidin-2-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce various alcohols or amines .

Scientific Research Applications

4-(5-Hydroxypyrimidin-2-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Hydroxypyrimidin-2-yl)benzoic acid involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic enzymes or signaling pathways critical for cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Hydroxypyrimidin-2-yl)benzoic acid is unique due to its specific hydroxypyrimidinyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .

Biological Activity

4-(5-Hydroxypyrimidin-2-yl)benzoic acid is a compound that has garnered significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including interaction studies, pharmacological potential, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound consists of a benzoic acid moiety linked to a hydroxypyrimidine group. Its molecular formula is C11_{11}H10_{10}N2_2O3_3, with a molecular weight of approximately 218.21 g/mol. The compound's structure allows for diverse chemical reactivity, enhancing its potential interactions in biological systems.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal properties, suggesting that this compound may also possess such activities.
  • Anti-inflammatory Effects : The compound's structural characteristics may contribute to its ability to modulate inflammatory responses.
  • Enzyme Inhibition : Interaction studies have shown that it can bind to various enzymes and receptors, potentially inhibiting their activity.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInhibits growth of bacteria and fungi
Anti-inflammatoryModulates cytokine release
Enzyme inhibitionBinds to active sites of target enzymes

Interaction Studies

Understanding the binding affinities of this compound with various biological targets is crucial for elucidating its mechanism of action. Studies have indicated that this compound can interact with:

  • Enzymes : It has shown potential as an inhibitor for enzymes involved in inflammatory pathways.
  • Receptors : Binding studies suggest possible interactions with receptors implicated in pain and inflammation.

Case Study 1: Antimicrobial Properties

In a study evaluating the antimicrobial efficacy of various benzoic acid derivatives, this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Potential

A recent investigation into the anti-inflammatory properties of related compounds highlighted the ability of this compound to stabilize human red blood cell membranes in vitro. This suggests a mechanism by which the compound may exert protective effects during inflammatory responses .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Table 2: Comparison with Related Compounds

Compound NameStructureKey Features
4-Pyrimidin-2-yl benzoic acidStructure AExhibits similar antimicrobial activity
5-HydroxypyrimidineStructure BPotential antioxidant properties
2-Amino-5-hydroxypyrimidineStructure CPrecursor in synthesis

The presence of both the benzoic acid and hydroxypyrimidine functionalities in this compound enhances its solubility and bioactivity compared to other derivatives.

Properties

Molecular Formula

C11H8N2O3

Molecular Weight

216.19 g/mol

IUPAC Name

4-(5-hydroxypyrimidin-2-yl)benzoic acid

InChI

InChI=1S/C11H8N2O3/c14-9-5-12-10(13-6-9)7-1-3-8(4-2-7)11(15)16/h1-6,14H,(H,15,16)

InChI Key

YATBJSHXJOKZHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=N2)O)C(=O)O

Origin of Product

United States

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